1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-12(2)17-15-8-21-25(20(5,6)7)18(15)19(27)24(22-17)11-16(26)23-9-13(3)28-14(4)10-23/h8,12-14H,9-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMHHJDFMEKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyridazine core with various substituents that may influence its biological activity. The presence of a morpholino group and a tert-butyl moiety contributes to its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 278.31 g/mol |
| CAS Number | 1060181-75-0 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The synthetic routes often include the formation of the pyrazolo[3,4-d]pyridazine framework followed by the introduction of the morpholino and isopropyl groups. Detailed reaction conditions and yields are crucial for optimizing the synthesis.
The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cancer progression. For example, previous research indicates that pyrazolo derivatives can interact with CDK2 and Abl kinases . The mechanism likely involves binding through hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have shown antimicrobial and anti-inflammatory activities. The presence of the morpholino group is particularly noteworthy as it enhances solubility and may improve bioavailability .
Case Studies
A comparative analysis of similar compounds reveals varied biological activities based on structural modifications. For instance, derivatives that incorporate different substituents on the pyrazolo ring exhibit distinct profiles in terms of potency and selectivity against various biological targets.
| Compound | Activity | Cell Line Tested |
|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine derivative | Anticancer | MCF-7 |
| Pyrazolo derivative with thiadiazole moiety | Antimicrobial | Staphylococcus aureus |
| Morpholino-substituted pyrazolo compound | Anti-inflammatory | RAW 264.7 macrophages |
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[3,4-d]pyrimidinones and Pyridazines
- 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (): Shares the tert-butyl group and pyrazolo-fused heterocyclic core but differs in the pyrimidinone scaffold (vs. pyridazinone in the target compound). The 4-fluoro-2-hydroxyphenyl substituent introduces aromatic and hydrogen-bonding motifs absent in the target compound, likely altering solubility and target affinity .
- 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (): Contains a hydrazinyl group instead of the 2-(2,6-dimethylmorpholino)-2-oxoethyl chain. Hydrazine derivatives are often reactive intermediates, suggesting this compound may serve as a precursor for further functionalization. The absence of the morpholino group reduces polarity compared to the target compound .
Morpholino-Containing Compounds
- 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (): Features a triazine core with two morpholino groups. While the morpholino substituents are similar to the target compound, the triazine ring lacks the pyrazolo-pyridazinone framework, leading to distinct electronic and steric properties.
- Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (): Contains a tetrahydro-pyrazolo-pyridine core with a 2-oxopiperidinyl group. The piperidinone moiety introduces conformational flexibility compared to the rigid morpholino group in the target compound. The ethyl carboxylate may improve solubility but could reduce metabolic stability .
Physicochemical Properties
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
The synthesis involves multi-step protocols, starting with functionalization of the pyrazolo[3,4-d]pyridazinone core. Critical steps include alkylation of the tert-butyl and isopropyl groups, followed by coupling of the 2,6-dimethylmorpholinoacetamide moiety. Temperature control (e.g., reflux conditions) and reaction times are pivotal to minimize by-products like unreacted intermediates or over-alkylated derivatives. Reagent stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and catalysts (e.g., K₂CO₃ for deprotonation) are optimized to achieve yields >60% .
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify substituent patterns (e.g., tert-butyl singlet at ~1.4 ppm, morpholino protons at 3.4–4.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching calculated mass within 5 ppm) .
- Infrared (IR) Spectroscopy : Confirms carbonyl groups (e.g., pyridazinone C=O at ~1700 cm) .
Q. What preliminary assays are used to assess its biological activity?
Initial screening includes:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence/colorimetric substrates.
- Cellular Viability : MTT or ATP-based assays in cancer/primary cell lines to evaluate cytotoxicity (e.g., EC₅₀ values). Substituents like the 2,6-dimethylmorpholino group are hypothesized to enhance target binding via hydrogen-bonding interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
Structure-activity relationship (SAR) studies compare analogs:
- Isopropyl vs. Methyl : Methyl substitution at position 4 reduces steric hindrance, improving binding affinity to hydrophobic pockets (e.g., 10-fold increase in kinase inhibition) .
- Morpholino vs. Piperidine : Replacing morpholino with piperidine decreases solubility due to reduced hydrogen-bonding capacity, lowering bioavailability . Advanced SAR requires crystallography (e.g., protein-ligand co-crystals) to map binding interactions .
Q. What experimental design strategies optimize synthetic protocols for this compound?
Design of experiments (DoE) is critical:
- Factors : Temperature, reagent ratios, solvent polarity.
- Response Variables : Yield, purity (HPLC), by-product formation. Central composite designs or fractional factorial approaches identify optimal conditions (e.g., 80°C, DMF solvent, 1.3 equivalents of alkylating agent) . Microwave-assisted synthesis may reduce reaction times by 50% compared to conventional heating .
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting) are addressed via:
- 2D NMR : HSQC/HMBC correlations confirm connectivity (e.g., morpholino CH₂ groups linked to the carbonyl).
- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry .
- Computational Modeling : DFT calculations predict NMR chemical shifts for comparison .
Q. What methodologies assess its environmental fate and ecotoxicological impact?
- Biodegradation Assays : OECD 301 tests measure mineralization rates in soil/water matrices.
- Bioaccumulation Studies : LogP measurements (e.g., octanol-water partitioning) predict environmental persistence .
- Ecotoxicology : Daphnia magna or algae growth inhibition tests evaluate acute/chronic toxicity (EC₅₀/NOEC values) .
Q. How can bioavailability challenges posed by its lipophilic substituents be mitigated?
Strategies include:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanocarriers : Liposomal or polymeric nanoparticles improve plasma half-life .
- Co-crystallization : Co-formers like succinic acid modulate dissolution rates without altering bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
